![molecular formula C21H20ClNO3 B2582264 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide CAS No. 923250-86-6](/img/structure/B2582264.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

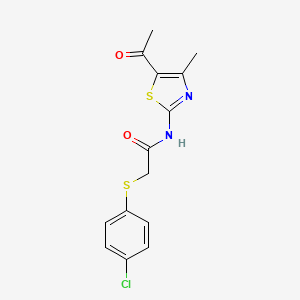

The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also has a 4-chlorobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) with a chlorine atom attached .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzofuran and benzoyl groups could impact the compound’s solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Herbicide Development

Research has identified benzamides, similar in structure to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide, as potent herbicidally active compounds. These compounds have shown effectiveness against annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Synthesis and Chemical Transformations

The compound's chemical framework, particularly the benzofuran component, is pivotal in the synthesis of various organic molecules. For instance, methods have been developed for the direct cyanation of indoles and benzofurans using DMF, highlighting an alternative method for preparing aryl nitriles (Ding & Jiao, 2011). Additionally, benzofurans have been synthesized from acrolein dimer and 1,3-dicarbonyl compounds, which facilitated the synthesis of drug molecules like benzbromarone and amiodarone, indicating the versatility of benzofuran derivatives in drug synthesis (Huang et al., 2019).

Anticonvulsant Activity

Derivatives of benzofuran-acetamide, closely related to the structure , have been synthesized and evaluated for their anticonvulsant activity. These studies have demonstrated that certain compounds exhibit significant anticonvulsant effects at low doses, comparable to phenytoin, suggesting potential therapeutic applications (Shakya et al., 2016).

Biofilm and Enzyme Inhibition

Novel compounds combining the benzofuran moiety with piperazine linkers have shown potent antibacterial efficacies, particularly against biofilm formation and MurB enzyme, which are critical in bacterial resistance mechanisms. These findings underscore the potential of benzofuran derivatives in addressing antimicrobial resistance (Mekky & Sanad, 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with a benzofuran core structure have been found to interact with a variety of biological targets. For instance, some benzofuran derivatives are known to inhibit enzymes like cyclooxygenases .

Mode of Action

The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the chlorobenzoyl group might enhance the compound’s ability to penetrate cell membranes .

Biochemical Pathways

Depending on the specific target of the compound, it could potentially influence a variety of biochemical pathways. For example, if the compound were to inhibit an enzyme like cyclooxygenase, it could affect the synthesis of prostaglandins and other biologically active compounds .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure. For instance, the presence of the chlorobenzoyl and pivalamide groups could potentially affect the compound’s solubility and stability, thereby influencing its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mechanism of action. If the compound were to inhibit an enzyme, it could lead to a decrease in the synthesis of certain biologically active compounds, potentially leading to various physiological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s activity could potentially be affected by the presence of other molecules that compete for the same target .

Eigenschaften

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c1-12-16-10-9-15(23-20(25)21(2,3)4)11-17(16)26-19(12)18(24)13-5-7-14(22)8-6-13/h5-11H,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAHZDALMQOENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)

![5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)

![N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2582192.png)

![3-((3-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2582197.png)

![N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2582199.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)

![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)

![N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2582204.png)